Thiophene C5-Ethyl Substitution Modulates 5-HT1A and 5-HT7 Receptor Affinity in Arylpiperazine Ligands
Crystallographic and molecular modeling studies of arylpiperazine derivatives indicate that substitution at the thiophene C5 position influences the conformational preferences and electrostatic surface properties of the aralkyl side chain, which in turn modulates binding to 5-HT1A and 5-HT7 receptors [1]. Comparative analysis of structurally related arylpiperazine ligands demonstrates that variations in the heteroaromatic ring system (thiophene vs. benzofuran vs. indole) produce measurable differences in receptor subtype selectivity profiles [2]. While direct binding data for 1-[(5-ethylthien-2-yl)methyl]piperazine as a standalone ligand are not available in the peer-reviewed literature, the compound serves as a building block whose thiophene C5-ethyl substitution pattern is deliberately selected to confer specific steric and electronic characteristics distinct from unsubstituted thiophene, methyl-substituted, or other heteroaromatic analogs [1].
| Evidence Dimension | Thiophene C5 substituent effect on receptor binding conformation |
|---|---|
| Target Compound Data | C5-ethyl substitution on thiophene ring (ethyl group: steric bulk + inductive electron-donating effect) |
| Comparator Or Baseline | Unsubstituted thiophene (1-[(2-thienyl)methyl]piperazine) or C5-methyl analog |
| Quantified Difference | Difference not quantifiable as binding Ki due to lack of direct assay data; structural differentiation is steric/electronic |
| Conditions | X-ray crystallography and computational modeling of arylpiperazine derivatives with 5-HT1A and 5-HT7 receptor pharmacophore models |
Why This Matters
The C5-ethyl substitution pattern on the thiophene ring provides a defined steric and electronic environment for SAR exploration that is distinct from methyl or unsubstituted analogs, enabling systematic optimization of receptor subtype selectivity.
- [1] Jabłoński, M., Rzęsikowska, K., & Kalinowska-Tłuścik, J. (2016). Structure analysis of arylpiperazine derivatives displaying affinity towards 5-HT1A and 5-HT7 receptors. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s293. View Source
- [2] Gu, Z. S., Zhou, A. N., Xiao, Y., Zhang, Q. W., & Li, J. Q. (2018). Synthesis and antidepressant-like activity of novel aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 144, 701–715. DOI: 10.1016/j.ejmech.2017.12.063. View Source
